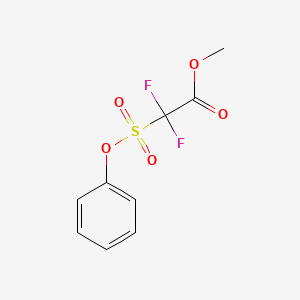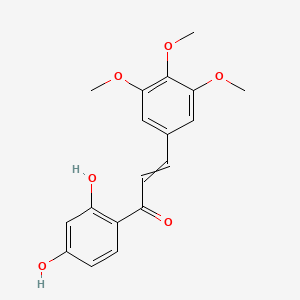
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with hydroxyl and methoxy groups, which contribute to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding saturated ketone.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted derivatives with thiol or amine groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties due to the presence of hydroxyl groups.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyl and methoxy groups can form hydrogen bonds and participate in redox reactions, influencing various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(3,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with different hydroxyl group positions, potentially altering its chemical properties.
Uniqueness
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-14(20)13-6-5-12(19)10-15(13)21/h4-10,19,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYJICKNORSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30762745 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30762745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108132-06-5 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30762745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
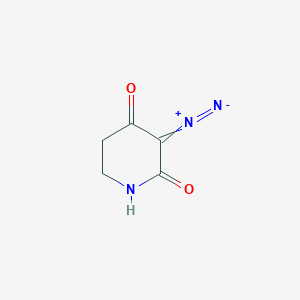
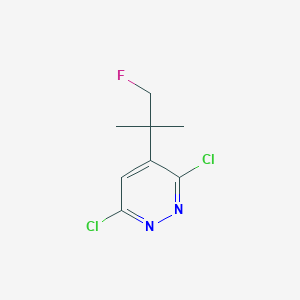


![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

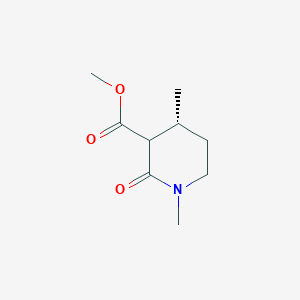
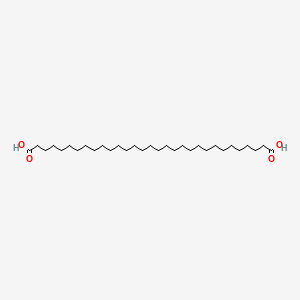

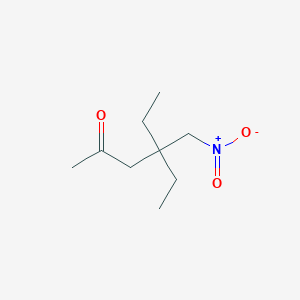
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
